CGRP (rat)

Description

Properties

IUPAC Name |

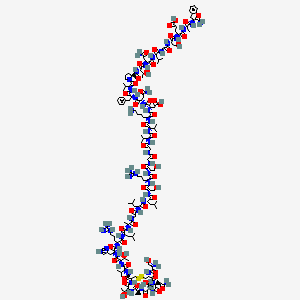

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C162H262N50O52S2/c1-71(2)49-95(184-114(225)62-177-129(233)79(17)181-138(242)96(50-72(3)4)191-136(240)91(40-32-46-174-161(169)170)186-141(245)99(54-88-59-173-70-180-88)197-158(262)127(85(23)220)211-155(259)122(77(13)14)205-150(254)108-69-266-265-68-107(201-132(236)89(164)64-213)149(253)195-101(56-111(166)222)146(250)209-124(82(20)217)156(260)183-81(19)131(235)208-125(83(21)218)159(263)202-108)139(243)192-97(51-73(5)6)140(244)200-106(67-216)148(252)187-92(41-33-47-175-162(171)172)137(241)199-104(65-214)133(237)178-60-113(224)176-61-116(227)203-120(75(9)10)154(258)206-121(76(11)12)153(257)189-90(39-30-31-45-163)135(239)196-103(58-118(230)231)143(247)194-100(55-110(165)221)142(246)193-98(53-87-37-28-25-29-38-87)144(248)207-123(78(15)16)160(264)212-48-34-42-109(212)151(255)210-126(84(22)219)157(261)198-102(57-112(167)223)145(249)204-119(74(7)8)152(256)179-63-115(226)185-105(66-215)147(251)188-93(43-44-117(228)229)134(238)182-80(18)130(234)190-94(128(168)232)52-86-35-26-24-27-36-86/h24-29,35-38,59,70-85,89-109,119-127,213-220H,30-34,39-58,60-69,163-164H2,1-23H3,(H2,165,221)(H2,166,222)(H2,167,223)(H2,168,232)(H,173,180)(H,176,224)(H,177,233)(H,178,237)(H,179,256)(H,181,242)(H,182,238)(H,183,260)(H,184,225)(H,185,226)(H,186,245)(H,187,252)(H,188,251)(H,189,257)(H,190,234)(H,191,240)(H,192,243)(H,193,246)(H,194,247)(H,195,253)(H,196,239)(H,197,262)(H,198,261)(H,199,241)(H,200,244)(H,201,236)(H,202,263)(H,203,227)(H,204,249)(H,205,254)(H,206,258)(H,207,248)(H,208,235)(H,209,250)(H,210,255)(H,211,259)(H,228,229)(H,230,231)(H4,169,170,174)(H4,171,172,175)/t79-,80-,81-,82+,83+,84+,85+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-,124-,125-,126-,127-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAGNGUJZNLSEY-TYNJZYKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C162H262N50O52S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3806.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Anatomical and Cellular Distribution of Cgrp Rat and Its Receptors

Central Nervous System Distribution in Rats

CGRP and its receptor components are broadly expressed within the rat central nervous system, with distinct patterns of localization in various brain regions and the spinal cord nih.govnih.govnih.govresearchgate.net. This widespread distribution suggests involvement in numerous central processes nih.gov.

Localization in Cerebral Cortex and Hippocampus

In the rat cerebral cortex, CGRP immunoreactivity is observed in most neurons, primarily localized to the cell soma in cortical layers II-VI, appearing as granular cytoplasmic staining nih.govkarger.commdpi.com. CGRP receptor components, such as RAMP1 and CLR, are found predominantly in neuronal processes throughout the cortex, including fibers spanning and traversing cortical layers nih.govkarger.com.

Within the hippocampus, CGRP is localized in cell bodies and fibers researchgate.net. CGRP receptor binding sites have also been identified in the hippocampus, particularly in the hilus doi.orgresearchgate.netcdnsciencepub.com. Studies have shown RDC-1, a putative CGRP1 receptor, is localized in the hippocampus and may represent a population of binding sites in this region, with RDC-1 mRNA highly expressed by choroid plexus cells of the lateral, third, and fourth ventricles doi.org.

Here is a summary of CGRP and receptor distribution in the cerebral cortex and hippocampus:

| Region | CGRP Localization | Receptor Component Localization (CLR, RAMP1) |

| Cerebral Cortex | Neuronal cell bodies (layers II-VI) | Neuronal processes |

| Hippocampus | Cell bodies, Fibers | Binding sites in hilus, RDC-1 mRNA in choroid plexus |

Distribution in Cerebellum, Thalamic Nuclei, and Hypothalamic Nuclei

The cerebellum exhibits a high density of CGRP binding sites in rats nih.govnih.gov. CGRP is distributed in the cerebellar cortex and medial cerebellar nuclei researchgate.netresearchgate.net. CGRP immunoreactivity has been localized in Purkinje cells, specifically in the cell soma and their dendritic trees karger.comlu.se. CGRP receptor subunits, RAMP1 and CLR, are also localized in the cerebellar cortex and medial cerebellar nuclei of rats researchgate.netresearchgate.net. RAMP1 staining is found on the surface of Purkinje cells and in fibers within the molecular layer karger.com. Glial cells in the rat cerebellum appear devoid of both CGRP and its receptors lu.se.

In thalamic nuclei, CGRP is localized in cell bodies and fibers researchgate.net. CGRP-binding sites are found in ventrolateral thalamic areas researchgate.net. CGRP projections from the posterior thalamus to the caudate putamen and cerebral cortex have been reported nih.gov.

CGRP is localized in cell bodies and fibers within hypothalamic nuclei nih.govresearchgate.net. The paraventricular hypothalamic nucleus shows CGRP localized to the cytoplasm of neurons, while RAMP1 is present in cellular processes mdpi.com. CGRP projections from the perifornical area of the hypothalamus to the lateral septum have been identified nih.gov.

Here is a summary of CGRP and receptor distribution in the cerebellum, thalamic nuclei, and hypothalamic nuclei:

| Region | CGRP Localization | Receptor Component Localization (CLR, RAMP1) |

| Cerebellum | Cerebellar cortex, Medial nuclei, Purkinje cells | Cerebellar cortex, Medial nuclei, Purkinje cell surface, Molecular layer fibers |

| Thalamic Nuclei | Cell bodies, Fibers | Binding sites in ventrolateral areas |

| Hypothalamic Nuclei | Cell bodies, Fibers | Present in cellular processes (e.g., paraventricular) |

Presence in Brainstem Nuclei (e.g., Parabrachial Nucleus, Locus Coeruleus)

CGRP immunoreactivity is present in brainstem nuclei nih.gov. CGRP is localized in cell bodies and fibers in the parabrachial nucleus nih.govresearchgate.net. The locus coeruleus also shows RCP-immunoreactive perikarya nih.gov. CGRP projections from the parabrachial nuclei to various forebrain regions, including the central extended amygdala, lateral hypothalamus, and ventromedial thalamus, have been described nih.gov.

Expression in Amygdala and Basal Ganglia (Striatum, Substantia Nigra, Nucleus Accumbens)

CGRP is localized in cell bodies and fibers within the amygdala nih.govresearchgate.net. Specifically, CGRP projections from the parabrachial nuclei reach the central extended amygdala, anterior amygdaloid area, posterolateral cortical amygdaloid nucleus, and dorsolateral part of the lateral amygdaloid nucleus nih.gov. CGRP-binding sites are also found in the amygdala researchgate.netcdnsciencepub.comnih.gov.

In the basal ganglia, CGRP projections from the posterior thalamus terminate in the caudate putamen nih.gov. High concentrations of CGRP binding sites are found over the nucleus accumbens and ventral caudate putamen doi.orgcdnsciencepub.comnih.gov. While CGRP-binding sites are present, the expression patterns of specific receptor mRNAs like RDC-1 and CRLR in these areas may vary doi.org.

Here is a summary of CGRP and receptor distribution in the brainstem, amygdala, and basal ganglia:

| Region | CGRP Localization | Receptor Component Localization (CLR, RAMP1) |

| Brainstem Nuclei (e.g., Parabrachial, Locus Coeruleus) | Cell bodies, Fibers | RCP-immunoreactive perikarya (Locus Coeruleus) |

| Amygdala | Cell bodies, Fibers | Binding sites |

| Basal Ganglia (Striatum, Nucleus Accumbens) | Projections to caudate putamen | High concentration of binding sites (Nucleus Accumbens, ventral caudate putamen) |

Distribution within the Trigeminal Nucleus

The trigeminal nucleus shows a high concentration of immunoreactive CGRP nih.gov. CGRP-immunopositive terminals are abundant in the superficial laminae of the trigeminal nucleus jneurosci.org. These terminals are often colocalized with capsaicin-sensitive neurons expressing TRPV1 receptors jneurosci.org. CGRP receptors are also present in the spinal trigeminal nucleus oup.com. According to one study, CGRP receptors in the rat spinal trigeminal nucleus are located presynaptically, likely on central primary afferent endings oup.com. CLR and RAMP1 expression in the spinal trigeminal nucleus is predominantly found in fibers in the spinal trigeminal tract region, with some fibers extending into the superficial laminae researchgate.net. However, co-localization between CGRP and its receptor components is not consistently observed in the spinal trigeminal nucleus researchgate.net.

Here is a summary of CGRP and receptor distribution in the trigeminal nucleus:

| Region | CGRP Localization | Receptor Component Localization (CLR, RAMP1) |

| Trigeminal Nucleus | High concentration, Terminals in superficial laminae | Presynaptic sites, Fibers in spinal trigeminal tract and superficial laminae |

Localization in Spinal Cord (Dorsal Horn, Motor Neurons)

CGRP immunoreactivity is found throughout the entire rat spinal cord, with the highest concentration of fibers in the dorsal horn nih.govjneurosci.org. In the dorsal horn, CGRP-immunoreactive fibers are most concentrated in laminae I and II researchgate.netjneurosci.orgfrontiersin.org. These fibers are primarily derived from primary afferent neurons in the dorsal root ganglia jneurosci.orgscienceopen.com. CGRP-positive neurons have also been observed in the dorsal horn, located between axon terminals of CGRPα-GFP+ and IB4+ sensory neurons, predominantly in lamina II inner and lamina III plos.org. Disruption of primary afferent inputs leads to a significant loss of CGRP immunoreactive staining in the dorsal horn scienceopen.com.

In the ventral horn of the spinal cord, large immunoreactive cells, tentatively identified as motor neurons, are present and show CGRP immunoreactivity nih.govjneurosci.orgfrontiersin.org. CGRP is mainly distributed in ventral horn motor neurons, with positive substances located in the cytoplasm and short dendrites frontiersin.org. CGRP is co-localized with choline (B1196258) acetyltransferase (ChAT) in the motor neurons of the ventral horn frontiersin.org. CGRP-IR labeling in motor systems includes the vast majority of motor neurons nih.gov.

CGRP receptor components, CLR and RAMP1, are detected in laminae I and II of the spinal cord researchgate.net. CLR- and RAMP1-immunoreactive axons and cells are predominantly localized in laminae I and II, though CLR-IR can be found throughout all laminae pnas.org. RAMP1-IR and RAMP2-IR are distributed in the cytoplasm of cells, while CLR-IR is mostly localized in the plasma membrane pnas.org. Co-localization of CGRP and its receptor components is not consistently noted in the spinal cord researchgate.net. RCP-immunoreactive perikarya are also found in the spinal dorsal and ventral horns nih.gov.

Here is a summary of CGRP and receptor distribution in the spinal cord:

| Region | CGRP Localization | Receptor Component Localization (CLR, RAMP1, RCP) |

| Spinal Cord (Dorsal Horn) | High concentration of fibers (laminae I, II), some neurons | Detected in laminae I, II, RCP-immunoreactive perikarya |

| Spinal Cord (Ventral Horn) | Motor neurons | RCP-immunoreactive perikarya |

Peripheral Nervous System Distribution in Rats

CGRP is a prominent neuropeptide in the peripheral nervous system of rats, particularly associated with sensory neurons. nih.gov

Presence in Dorsal Root Ganglia (DRG) and Trigeminal Ganglia

Dorsal root ganglia (DRG) and trigeminal ganglia are major sites of neuropeptide synthesis, including CGRP, in rats. nih.gov CGRP-immunoreactive neurons are found in both the DRG and trigeminal ganglia. karger.comscielo.br Studies have shown that a sub-population of neurons in both the DRG and trigeminal ganglia are strongly immunoreactive for CGRP receptor component protein (RCP), which is necessary for CGRP receptor signaling. nih.govresearchgate.net The localization of RCP-immunoreactivity closely matches that of CGRP-immunoreactivity in these ganglia. nih.govresearchgate.net

In the trigeminal ganglion, CGRP-like immunoreactivity is present in the cell bodies of a significant percentage of neurons. frontiersin.org These CGRP-positive neurons are typically small to medium-sized. frontiersin.org Approximately 44% of rat trigeminal ganglion neurons have shown CGRP-like immunoreactivity. frontiersin.org CGRP receptor components, such as the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), are also expressed in the trigeminal ganglion, including on satellite glial cells and in large-sized neurons which are generally CGRP negative. lu.seresearchgate.net About 30-40% of rat trigeminal ganglia neurons display CTR-like immunoreactivity in their cell bodies, with a large proportion of these also containing CGRP-like immunoreactivity, suggesting potential autocrine or paracrine actions of CGRP within the ganglion. frontiersin.orgresearchgate.net

Data Table 1: CGRP and Receptor Component Immunoreactivity in Rat Ganglia

| Ganglion | CGRP-like Immunoreactivity (% of neurons) | CTR-like Immunoreactivity (% of neurons) | RCP Immunoreactivity |

| Dorsal Root Ganglia | Present nih.gov | Not specified in searches | Strong nih.govresearchgate.net |

| Trigeminal Ganglia | ~44% frontiersin.org | 30-40% frontiersin.orgresearchgate.net | Strong nih.govresearchgate.net |

| Superior Cervical Ganglion | Undetectable in cell bodies tubitak.gov.tr | Not specified in searches | Not specified in searches |

| Sphenopalatine Ganglion | Undetectable in cell bodies tubitak.gov.tr | Not specified in searches | Not specified in searches |

| Nodose Ganglion | Present in neuron somata tubitak.gov.tr | Not specified in searches | Not specified in searches |

Research findings indicate that CGRP expression levels in the trigeminal ganglion can be elevated following experimental stimuli. scielo.br CGRP content in dorsal root ganglia can be influenced by nerve section, with sciatic nerve section reducing CGRP levels and dorsal root section increasing them, suggesting reciprocal regulation via central and peripheral processes. jneurosci.org

Distribution along the Sciatic Nerve and within Sensory Nerve Fibers

CGRP is transported from neuron cell bodies to their terminals via axonal transport. jneurosci.orgnih.gov In the rat sciatic nerve, the majority of measured CGRP appears to originate from sensory fibers. jneurosci.orgnih.gov While CGRP is found in both sensory and motor neurons, only a small fraction in the sciatic nerve was found to originate from motor nerve fibers, potentially due to the disproportionately large number of sensory fibers. jneurosci.orgnih.gov The rate of anterograde transport of CGRP in both sensory and motor fibers is approximately 1 mm/hr. jneurosci.orgnih.gov

CGRP is commonly associated with thin somatic afferents, particularly unmyelinated C fibers and thinly myelinated Aδ fibers, which are considered primary sensory neurons involved in the perception of pain and temperature. nih.govviamedica.pl These fibers are widely distributed, including in the periosteum. viamedica.pl Immunohistochemistry has revealed that a large proportion of periosteal fibers in the rat tibia are immunoreactive for CGRP. viamedica.pl

Localization in Autonomic Ganglia and Associated Nerves

While CGRP is prevalent in sensory ganglia like the DRG and trigeminal ganglia, its presence in the cell bodies of autonomic ganglia in rats appears to be limited or undetectable in some cases. Studies investigating the sphenopalatine ganglion (SPG) and superior cervical ganglion (SCG) in rats did not detect CGRP immunoreactivity in the cell bodies. tubitak.gov.tr However, CGRP immunoreactivity was found in the axons of the SCG and SPG, suggesting transport from cell bodies located elsewhere. tubitak.gov.tr CGRP-immunoreactive axons have also been observed forming varicose terminals around individual neurons in some cardiac ganglia, although they pass through other ganglia without making appositions. protocols.io

Peripheral Organ and Tissue Distribution in Rats

CGRP and its receptors are also distributed in various peripheral organs and tissues in rats, reflecting its diverse physiological roles, particularly in the cardiovascular and gastrointestinal systems. karger.comnih.gov

Cardiovascular System: Blood Vessels (Coronary, Pulmonary, Cerebral, Meningeal, Systemic), Heart (Atria, Ventricular Myocardium)

CGRP is widely distributed throughout the cardiovascular system in rats, particularly in the heart and associated with blood vessels. nih.govnih.gov CGRP is a potent vasodilator and is found in perivascular nerves throughout the vascular system. ahajournals.orgphysiology.org

Blood Vessels: CGRP-containing nerves are widely distributed in perivascular nerves throughout the vascular system in rats. ahajournals.org This includes extensive innervation of the walls of blood vessels in the heart. protocols.io CGRP stimulates vasodilation in various vascular beds, including coronary, cerebral, pulmonary, and renal vessels in rats. nih.govphysiology.orgfrontiersin.org Systemic administration of CGRP has been shown to reduce mean blood pressure in conscious rats. frontiersin.org CGRP released from trigeminal perivascular nerves is a potent dilator in the cerebrovascular bed. nih.gov CGRP is also protective against pulmonary hypertension in rats, potentially due to high expression in the lungs and dilation of pulmonary arteries. frontiersin.org

Heart: CGRP-immunoreactive axons extensively innervate all regions of the atrial walls and the walls of the great vessels, including the sinoatrial node region, auricles, atrioventricular node region, superior/inferior vena cava, left pre-caval vein, and pulmonary veins. protocols.io CGRP-IR axons also extensively innervate the right and left ventricular walls and the interventricular septum. protocols.ioescholarship.org A dense network of CGRP-IR axons is observed in the ventricles, particularly in the myocardial muscle layer, although typically as single axons rather than bundles in the myocardium. escholarship.org CGRP-IR axons have been found within intrinsic cardiac ganglia and interconnective nerve bundles. escholarship.org Alpha-CGRP producing sensory nerves have been reported within the perivascular layer of coronary arteries, in the myocardium of ventricles, and within the cardiac conduction system. frontiersin.org CGRP immunoreactivity has also been associated with myocytes from atria, coronary vessels, local parasympathetic ganglia, and with epi- and endocardia. frontiersin.org

Data Table 2: CGRP Distribution in Rat Heart and Major Vessels

| Location | CGRP Immunoreactivity Distribution |

| Atrial Walls | Extensive innervation in all regions (sinoatrial node, auricles, atrioventricular node) protocols.io |

| Ventricular Walls | Extensive innervation in right and left ventricles and interventricular septum protocols.ioescholarship.org |

| Great Vessels (Heart) | Innervation of walls (superior/inferior vena cava, left pre-caval vein, pulmonary veins) protocols.io |

| Coronary Blood Vessels | Periadventitia and perivascular layer nih.govfrontiersin.org |

| Pulmonary Blood Vessels | Innervation and high expression in lungs frontiersin.org |

| Cerebral Blood Vessels | Perivascular nerves nih.gov |

| Meningeal Blood Vessels | Associated with trigeminal perivascular nerves nih.gov |

| Systemic Blood Vessels | Widely distributed in perivascular nerves karger.comahajournals.org |

| Intrinsic Cardiac Ganglia | CGRP-IR axons present, forming varicose terminals around some neurons protocols.ioescholarship.org |

| Myocardium | CGRP-containing neurofibrils and single axons observed nih.govescholarship.orgfrontiersin.org |

| Epicardium and Endocardia | Associated CGRP immunoreactivity frontiersin.org |

CGRP receptor binding sites have been characterized in the rat heart, with high affinity sites found in both atria and ventricles. nih.gov Apparent dissociation constant (KD) values for high affinity sites for [125I]-human CGRP were approximately 85 pM in atria and 34 pM in ventricles. nih.gov Low affinity sites were found in the ventricle but not in the atria. nih.gov Studies have shown that specific binding sites for CGRP are in high concentration in the atrium and scarce in the ventricles, which may explain differential pharmacological responses. eur.nl

Data Table 3: CGRP Receptor Binding Sites in Rat Heart

| Location | Apparent KD (pM) for High Affinity Sites ([125I]-human CGRP) nih.gov | Low Affinity Sites (KD ~50 nM) nih.gov |

| Atria | ~85 | Absent |

| Ventricle | ~34 | Present |

Gastrointestinal System: Intestine, Stomach, Jejunum

CGRP-immunoreactive nerves have a wide distribution in the rat gastrointestinal tract. jneurosci.org The CGRP-containing nerves in the gut have a dual origin, arising from both extrinsic sensory and intrinsic neurons. physiology.orgfrontiersin.org

Intestine: CGRP-immunoreactive neurons intrinsic to the intestine have been demonstrated, with a dense innervation of immunoreactive nerve fibers observed in the myenteric plexus and circular muscle layer. physiology.org CGRP-expressing neurons in the rat intestine have been found to issue projections within the nerve plexus as well as to the muscle layers and the mucosa. frontiersin.org While extrinsic afferent neurons are a major source of CGRP in the foregut, intrinsic enteric neurons constitute the major source in the small and large intestine. frontiersin.org CGRP-immunoreactive cells have been found in the small and large intestines at various frequencies. tandfonline.com In mole-rats (Spalax leucodon), CGRP-IR cells were scarce in the duodenum and jejunum, but their numbers increased from ileum to colon. tandfonline.com In the duodenum, CGRP-IR cells were located in the basal region of the intestinal crypts. tandfonline.com

Stomach: The stomach of the rat is rich in nerves containing CGRP. jneurosci.org Scattered CGRP nerves are found in the lamina propria of the fundic mucosa and in the submucosa and inner edge of the circular muscle. jneurosci.org Many fibers show a close association with submucosal blood vessels. jneurosci.org Preliminary findings suggested that CGRP-immunoreactive somata could be visualized in the intestine but not in the stomach of colchicine-treated rats, indicating differences in CGRP innervation along the gut. jneurosci.org

Jejunum: CGRP is distributed in the jejunum of rats. researchgate.net Studies have measured CGRP concentrations in the jejunum. researchgate.net For instance, in control rats, the CGRP level in the jejunum was approximately 70.6 ± 17.7 ng/g. researchgate.net CGRP levels in the jejunum can be influenced by conditions such as traumatic brain injury. researchgate.net

Data Table 4: CGRP Distribution in Rat Gastrointestinal System

| Location | CGRP Immunoreactivity Distribution | Notes |

| Intestine | Wide distribution of CGRP-immunoreactive nerves jneurosci.org. Intrinsic and extrinsic origins physiology.orgfrontiersin.org. | Intrinsic neurons are a major source in small and large intestine frontiersin.org. |

| Stomach | Rich in CGRP-containing nerves jneurosci.org. Scattered fibers in mucosa and submucosa/muscle jneurosci.org. | Many fibers associated with blood vessels jneurosci.org. |

| Jejunum | Distributed researchgate.net. CGRP-IR cells scarce in mole-rats jejunum tandfonline.com. | CGRP levels measured in tissue researchgate.net. |

Cellular Localization of CGRP (rat) and Its Receptors

Neuronal Localization (Motor, Sensory, Intrinsic Primary Afferent Neurons)

CGRP is abundantly expressed in the rat nervous system, serving as a key neurotransmitter and neuromodulator. nih.govnih.gov

Motor Neurons: The vast majority of adult motoneurons in the rat spinal cord contain detectable levels of CGRP-like immunoreactivity. ki.se CGRP is transported from the cell bodies of motor neurons to their terminals. jneurosci.orgnih.govjneurosci.org Studies have shown that CGRP levels in motoneurons can vary based on the type and size of motor units, with higher levels observed in motoneurons innervating muscles containing predominantly fast fibers compared to those innervating muscles with a predominance of slow fibers. ki.se Small cells, likely gamma-motoneurons, may lack detectable CGRP. ki.se Nerve injury, such as sciatic nerve transection, leads to a significant increase in CGRP peptide and mRNA in affected motoneurons, primarily reflecting an increase in alpha-CGRP expression. ki.sejneurosci.org CGRP immunoreactivity has also been observed in motor neurons of the ventral horn in sham-operated rats. capes.gov.br Approximately 60% of neurons projecting to the trapezius muscle in rats, located in the ambiguous and accessory nuclei, display CGRP immunoreactivity and are also cholinergic. pan.pl

Sensory Neurons: CGRP is highly concentrated in nerve terminals of sensory neurons and is supplied by axonal transport from their cell bodies. jneurosci.orgnih.gov It is widely expressed in the peripheral and central nervous systems, including the sensory nervous system where it coexists with various neurotransmitters. frontiersin.org In the rat trigeminal ganglion, a key site in craniofacial pain, CGRP is predominantly found in small to medium-sized neurons, often with unmyelinated fibers (C-fibers). nih.govresearchgate.netd-nb.infophysiology.orghuvudvarkssallskapet.se Approximately 30-50% of trigeminal ganglion neurons express CGRP. d-nb.infofrontiersin.org CGRP immunoreactivity is detected mostly in the cytoplasm of these neurons and in thin unmyelinated fibers. d-nb.info In cranial sensory ganglia (trigeminal, petrosal, and jugular), small to medium-sized neurons express CGRP immunoreactivity. jst.go.jp In the trigeminal ganglion, a significant proportion of neurons immunoreactive for endomorphin-1 also show CGRP immunoreactivity. jst.go.jp CGRP-containing primary afferent terminals are found in the superficial region of the spinal cord, particularly in laminae I and II outer. capes.gov.brpnas.org Following sciatic nerve injury, CGRP-positive cells are densely distributed in the superficial region of the spinal cord. frontiersin.org In the dorsal root ganglia (DRG), CGRP is enriched in small-to-medium neurons. pnas.org Sensory neurons innervating the tibial periosteum are primarily small-sized and located in the L3 and L4 DRG, consistent with the size distribution of CGRP-containing cells. viamedica.pl

Intrinsic Primary Afferent Neurons: While the search results primarily detail motor and sensory neurons, CGRP is a widely distributed neuropeptide in the nervous system, and its presence in intrinsic primary afferent neurons in various organs is well-documented in the broader literature, although specific detailed findings for rat intrinsic primary afferent neurons within the strict confines of the provided search results are limited. However, the extensive distribution of CGRP in the gut and other visceral organs, often associated with sensory functions, suggests its presence in intrinsic afferent pathways. nih.govkarger.com

| Neuronal Type | CGRP Localization | CGRP Receptor Localization (CLR/RAMP1 unless specified) | Notes |

| Motor Neurons | Cell bodies (spinal cord), terminals (neuromuscular junctions) | Intraneuronal (some cases) nih.gov | Vast majority of adult spinal motoneurons are CGRP-positive. ki.se Levels vary with motor unit type. ki.se Upregulated after nerve injury. ki.sejneurosci.org |

| Sensory Neurons (e.g., DRG, TG) | Cell bodies (small to medium-sized), unmyelinated fibers (C-fibers), terminals | Neurons (trigeminal ganglion), neuronal processes (CNS) nih.govlu.seresearchgate.netmdpi.com | Approximately 30-50% of TG neurons express CGRP. d-nb.infofrontiersin.org Coexists with other neuropeptides. frontiersin.orgjst.go.jp |

| Intrinsic Primary Afferents | Present in various organs (implied from general distribution) nih.govkarger.com | Expressed on gut mucosal immune cells (potential target) karger.com | Specific detailed rat data in search results is limited. |

Vascular Cell Localization (Smooth Muscle Cells, Endothelial Cells)

CGRP is known for its potent vasodilatory effect and is a main endogenous mediator of intracranial neurogenic blood flow. physiology.org

Smooth Muscle Cells: While CGRP is a potent vasodilator, the search results did not provide explicit details on CGRP or CGRP receptor localization specifically in rat vascular smooth muscle cells within the defined scope. However, the vasodilatory action implies receptor presence on these cells.

Endothelial Cells: CGRP has been reported to be located in non-neuronal cells such as endothelial cells. nih.gov Adrenomedullin (B612762) (ADM), a related peptide, is expressed mainly in vascular endothelium in rats. d-nb.info While ADM receptors involve CLR and RAMPs like CGRP receptors, the search results did not explicitly confirm CGRP or canonical CGRP receptor (CLR/RAMP1) localization in rat endothelial cells within the defined scope.

| Vascular Cell Type | CGRP Localization | CGRP Receptor Localization (CLR/RAMP1 unless specified) | Notes |

| Smooth Muscle Cells | Not explicitly detailed | Implied by vasodilatory action | Specific rat data within search results is not available. |

| Endothelial Cells | Reported in general nih.gov | Not explicitly detailed | ADM, a related peptide, is found in rat vascular endothelium. d-nb.info |

Immune Cell Localization (Macrophages, Mast Cells, Dendritic Cells, Monocytes, B cells, T cells)

CGRP is involved in the neuro-immune axis and is abundant in many immune organs. nih.gov CGRP receptors are found on many hematopoietic cell types. nih.gov

Macrophages: CGRP receptors are found on macrophages. nih.govresearchgate.net Macrophage-like cells are present in the trigeminal ganglia and are known to express CGRP receptors. researchgate.net

Mast Cells: Mast cells are known to express CGRP receptors. nih.govresearchgate.net There is a close association between mast cells and CGRP-containing nerve fibers in some rat tissues, such as the jejunum. nih.gov

Dendritic Cells: Dendritic cells are known to express CGRP receptors. nih.govresearchgate.net

Monocytes: Monocytes are known to express CGRP receptors. nih.govresearchgate.net

B cells: B lymphocytes are known to express CGRP receptors. nih.govresearchgate.net Activated B-lymphocytes may also produce CGRP. nih.gov

T cells: T lymphocytes are known to express CGRP receptors. nih.govresearchgate.net

CGRP receptors (CLR/RAMP1) are expressed on immune cells of the lamina propria and intraepithelial lymphocytes (IELs) in the rat gut, indicating that gut immune cells are targets for CGRP. karger.com

| Immune Cell Type | CGRP Localization | CGRP Receptor Localization (CLR/RAMP1 unless specified) | Notes |

| Macrophages | Reported in general nih.gov | Present nih.govresearchgate.net | Macrophage-like cells in TG express CGRP receptors. researchgate.net |

| Mast Cells | Not specified | Present nih.govresearchgate.net | Often juxtaposed to CGRP-containing nerve fibers. nih.gov |

| Dendritic Cells | Not specified | Present nih.govresearchgate.net | Known to express CGRP receptors. nih.govresearchgate.net |

| Monocytes | Reported in general nih.gov | Present nih.govresearchgate.net | Known to express CGRP receptors. nih.govresearchgate.net |

| B cells | Reported in general nih.gov | Present nih.govresearchgate.net | Activated B-lymphocytes may produce CGRP. nih.gov |

| T cells | Not specified | Present nih.govresearchgate.net | Known to express CGRP receptors. nih.govresearchgate.net |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.